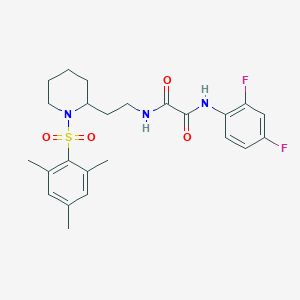

N1-(2,4-二氟苯基)-N2-(2-(1-(甲基苯基磺酰)哌啶-2-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

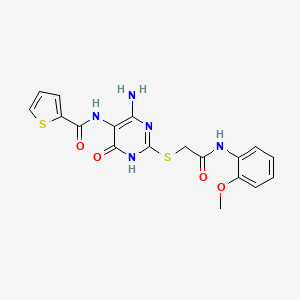

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxalamide family of compounds, which are known for their diverse biological activities.

科学研究应用

Anti-Inflammatory and Analgesic Effects

The compound’s structural similarity to flurbiprofen, a potent 2-arylpropionic acid, suggests potential anti-inflammatory, analgesic, and antipyretic effects . Flurbiprofen is widely used for treating chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis. Researchers have explored whether this new amide could offer similar benefits.

SARS-CoV-2 Treatment Trials

Interestingly, the synthesized compound shares a fragment with Brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH inhibitors exhibit immunosuppressant, antiproliferative, and antimalarial activities. Brequinar, in particular, has been studied in clinical trials for pathologies, including SARS-CoV-2 . Investigating the potential of this compound in COVID-19 treatment could be valuable.

Mineralocorticoid Receptor (MR) Antagonism

Recent developments in indole analogs led to the discovery of potent MR antagonists. While not directly related to SARS-CoV-2, understanding the compound’s interaction with MR could have implications for blood pressure regulation and cardiovascular health .

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Given the structural resemblance to Brequinar, further exploration of its DHODH inhibitory activity is warranted. DHODH inhibitors have diverse applications, including antiproliferative effects and potential antimalarial activity .

Synthetic Methodology: DCC-Mediated Coupling

The compound’s synthesis involved N, N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines. This straightforward method is commonly used for amide synthesis, making it relevant for synthetic chemistry studies .

Fluorine Substitution Effects

The position of the fluorine atom in biologically active molecules significantly influences their properties and activities. Investigating the impact of fluorine substitution on this compound’s behavior could yield valuable insights .

属性

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F2N3O4S/c1-15-12-16(2)22(17(3)13-15)34(32,33)29-11-5-4-6-19(29)9-10-27-23(30)24(31)28-21-8-7-18(25)14-20(21)26/h7-8,12-14,19H,4-6,9-11H2,1-3H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRADBUEUWIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)

![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)